Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]-
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Overview
Description
Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- is a complex organic compound that features a benzoic acid core substituted with a morpholine and thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- typically involves the formation of the morpholine and thiazole rings followed by their attachment to the benzoic acid core. One common method involves the cyclization of amino alcohols and α-haloacid chlorides to form the morpholine ring . The thiazole ring can be synthesized through the reaction of thioamides with α-halo ketones. These rings are then attached to the benzoic acid core through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes the use of high-purity reagents and solvents, and the reactions are carried out under stringent conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Morpholinobenzoic acid: Similar in structure but lacks the thiazole ring.
2-(4-Morpholinyl)ethyl 4-hydroxybenzoate: Contains a morpholine ring but differs in the benzoic acid substitution pattern.
Benzoic acid, 2-amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]-: Another derivative with different functional groups.
Uniqueness
Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- is unique due to the presence of both morpholine and thiazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
860344-51-0 |
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Molecular Formula |
C14H14N2O3S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
4-(2-morpholin-4-yl-1,3-thiazol-4-yl)benzoic acid |
InChI |
InChI=1S/C14H14N2O3S/c17-13(18)11-3-1-10(2-4-11)12-9-20-14(15-12)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18) |
InChI Key |
UXURPZISNQQAOY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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